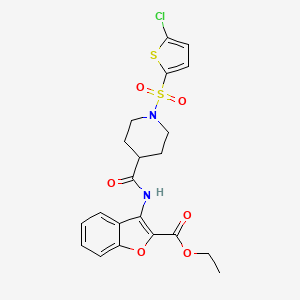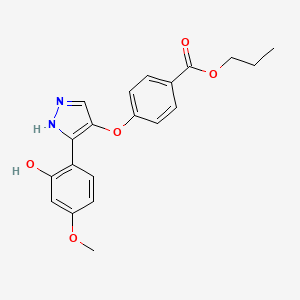
propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate
Vue d'ensemble
Description
The compound is a benzoate ester with a propyl group, a pyrazole ring, and a methoxyphenol group. These components are common in many organic compounds and can have various properties depending on their arrangement .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The pyrazole ring, in particular, could potentially form various hydrogen bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .Applications De Recherche Scientifique
- EMAB and its metal complexes (Pt²⁺, Pd²⁺, Ni²⁺, Ir³⁺, Rh³⁺, and Zn²⁺) have been theoretically studied for their OLED and OSC properties . These investigations explore their charge transport and luminescence behavior, which could contribute to advancements in optoelectronic devices.
- Eugenol, a major component of EMAB, exhibits antibacterial properties. EMAB’s hybrid structure combines eugenol with a chalcone via cross olefin metathesis . Investigating its antibacterial potential against specific pathogens could be valuable for drug discovery.
- EMAB’s synthesis involves cross olefin metathesis, a versatile method for creating hybrid molecules. The reaction occurs at the allyl groups, yielding an E olefin as the major product . Researchers can explore similar strategies to design novel hybrid compounds.
- EMAB and related compounds have been docked and compared with tamoxifen (a breast cancer drug) in silico. EMAB exhibited more negative binding free energy than the chalcone analogue, suggesting potential interactions with relevant targets . Further studies could elucidate its binding mechanisms.
- EMAB’s hybrid nature combines features of eugenol (from cloves) and a chalcone. Natural product hybrids offer new leads for drug development . Researchers can explore EMAB’s pharmacological properties and potential therapeutic applications.
- Olefin metathesis reactions, used in EMAB synthesis, tolerate various organic functional groups. This property allows straightforward hybridization without additional protective groups . Researchers can leverage this tolerance for designing diverse compounds.
Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)
Antibacterial Activity
Hybrid Molecule Synthesis
Docking Studies and Binding Energy
Natural Product Hybrids
Functional Group Tolerance
Mécanisme D'action
Target of Action
The primary targets of propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate are currently unknown. This compound is structurally similar to other phenolic compounds, which are known to interact with a variety of cellular targets, including enzymes and receptors
Mode of Action
Based on its structural similarity to other phenolic compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and activity of the target molecules, potentially leading to downstream effects.
Biochemical Pathways
The specific biochemical pathways affected by propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate are currently unknown. Phenolic compounds are known to affect a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling
Result of Action
The molecular and cellular effects of propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate are currently unknown. Similar phenolic compounds are known to have a variety of effects, including antioxidant, anti-inflammatory, and anticancer activities . These effects are often the result of the compound’s interactions with its cellular targets and its impact on biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the individual’s metabolic rate, the presence of other drugs, and the target tissue’s accessibility .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
propyl 4-[[5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-3-10-26-20(24)13-4-6-14(7-5-13)27-18-12-21-22-19(18)16-9-8-15(25-2)11-17(16)23/h4-9,11-12,23H,3,10H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGVNEZGLOHNLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2)C3=C(C=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80967309 | |
| Record name | Propyl 4-{[3-(4-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propyl 4-((3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate | |
CAS RN |
5284-15-1 | |
| Record name | Propyl 4-{[3-(4-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]oxy}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80967309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



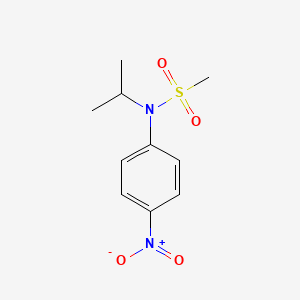
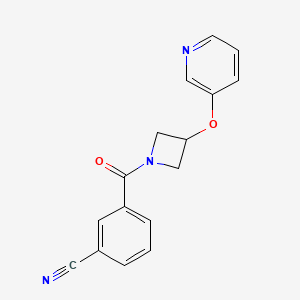
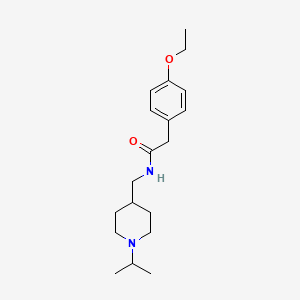

![Methyl 5-(2-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2943711.png)

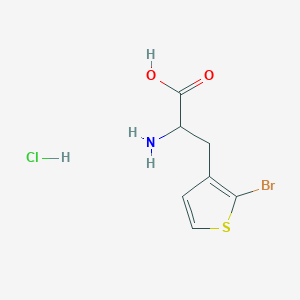
![N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B2943715.png)


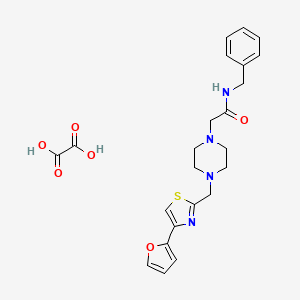
![4-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2943721.png)
